molecular formula C6H6Cl2S B13695355 2-(Dichloromethyl)-5-methylthiophene

2-(Dichloromethyl)-5-methylthiophene

Cat. No.: B13695355
M. Wt: 181.08 g/mol
InChI Key: BKOWWXWJEYOUPS-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-5-methylthiophene is a substituted thiophene derivative featuring a dichloromethyl (-CHCl₂) group at the 2-position and a methyl (-CH₃) group at the 5-position of the thiophene ring. Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromaticity and functional versatility .

Properties

Molecular Formula

C6H6Cl2S

Molecular Weight

181.08 g/mol

IUPAC Name

2-(dichloromethyl)-5-methylthiophene

InChI

InChI=1S/C6H6Cl2S/c1-4-2-3-5(9-4)6(7)8/h2-3,6H,1H3

InChI Key

BKOWWXWJEYOUPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Chloromethylation of 5-Methylthiophene Derivatives

The primary approach to synthesizing 2-(dichloromethyl)-5-methylthiophene involves the chloromethylation of thiophene rings substituted at the 5-position with a methyl group. This process typically uses formaldehyde and hydrochloric acid or related chloromethylating agents.

Key Methodology and Conditions:

  • Reagents: Concentrated hydrochloric acid, hydrochloric gas, formaldehyde (or paraformaldehyde), and keto group-containing compounds (e.g., methyl ethyl ketone).
  • Temperature: The reaction is conducted at low temperatures, typically between -15 °C and +20 °C, with the optimal range between 0 °C and +10 °C to maximize yield and selectivity.
  • Procedure: Thiophene is mixed with a keto compound, saturated with hydrochloric gas, and then formaldehyde and hydrochloric acid are added gradually under heavy stirring.
  • Yields: The yield of the chloromethylated product fluctuates between 61.8% to 75%, depending on the exact conditions and purification steps.
  • Impurities: Common impurities include 2,5-dichloromethylthiophene, chloromethyl bis-thienyl methane, bis-thienyl methane, thiophene, and polymers. These impurities complicate purification and downstream transformations.

Advantages:

  • The use of keto compounds with melting points below -15 °C and boiling points below +250 °C improves chloromethylation efficiency.
  • The process is suitable for large-scale production due to controlled temperature and reagent addition.

Challenges:

  • Formation of bis-chloromethylated by-products and other side products reduces purity.
  • Separation of closely boiling impurities is difficult, impacting the quality of the final compound.
  • The presence of hydroxymethyl and chloromethyl isomers complicates downstream reactions.
Parameter Details
Chloromethylating Agents Concentrated HCl, HCl gas, formaldehyde
Keto Compounds Used Methyl ethyl ketone, methyl isobutyl ketone
Temperature Range -15 °C to +20 °C (optimal 0 °C to +10 °C)
Yield 61.8% to 75%
Typical Impurities 2,5-Dichloromethylthiophene, bis-thienyl methane derivatives, polymers
Purification Fractional distillation, phase separation

Source: Patent BRPI0209874B1, 2002

Alternative Chlorination Routes Using Chlorinating Agents

Another approach involves the chlorination of thiophene derivatives or related heterocycles using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide.

Key Features:

  • Starting Materials: 2-Mercapto-5-methyl-thiazole or similar thiophene analogs.
  • Chlorinating Agents: Sulfuryl chloride is preferred, with reactions sometimes followed by treatment with N-chlorosuccinimide to achieve desired chlorination.
  • Reaction Conditions: Temperature ranges from -10 °C to 40 °C, preferably around 0 °C. Reaction times vary widely from 0.1 to 100 hours, typically 12 to 72 hours.
  • Isolation: Products are isolated by filtration, crystallization, distillation, or chromatography.
  • Facilitating Bases: Alkali metal hydroxides, hydrides, amides, alkanolates, and various amines can be used to promote the reaction.

This method is more common for related chlorinated heterocycles but can be adapted for preparation of chloromethyl thiophene derivatives.

Parameter Details
Chlorinating Agents Sulfuryl chloride, N-chlorosuccinimide
Temperature -10 °C to 40 °C (preferably 0 °C)
Reaction Time 0.1 to 100 hours (preferably 12-72 hours)
Bases Used Hydroxides, hydrides, amides, amines
Isolation Methods Filtration, crystallization, distillation, chromatography

Source: Patent WO1997023469A1, 1996

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes/Challenges
Chloromethylation with HCl/Formaldehyde 5-Methylthiophene + keto compound Conc. HCl, HCl gas, formaldehyde; -15 to +20 °C 61.8-75 Impurities include bis-chloromethyl derivatives; requires careful purification
Chlorination with Sulfuryl Chloride 2-Mercapto-5-methyl-thiazole or analogs Sulfuryl chloride, N-chlorosuccinimide; 0 °C; 12-72 h N/A Longer reaction times; isolation by filtration/crystallization
Synthesis of 5-Methylthiophene-2-thiol Levulinic acid Lawesson's reagent; 95 °C; inert atmosphere 77 Intermediate for further chloromethylation steps

Research Discoveries and Practical Considerations

  • The use of keto compounds during chloromethylation improves selectivity and yield by stabilizing intermediates and controlling reaction kinetics.
  • Low temperatures reduce side reactions and polymer formation.
  • The presence of impurities such as 2,5-dichloromethylthiophene and bis-thienyl methane derivatives is a consistent challenge across methods.
  • Advanced purification techniques, including fractional distillation and phase separation, are critical for obtaining high-purity this compound.
  • Alternative chlorinating agents like sulfuryl chloride offer routes to related chlorinated heterocycles but may require longer reaction times and careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-5-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dichloromethyl)-5-methylthiophene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-5-methylthiophene involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring structure allows for interactions with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and physicochemical properties of 2-(Dichloromethyl)-5-methylthiophene and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Boiling Point (°C) Key Applications
This compound* C₆H₆Cl₂S -CHCl₂ (2), -CH₃ (5) 177.08 Not reported Potential pharmaceutical synthesis
2-Chloro-5-methylthiophene C₅H₅ClS -Cl (2), -CH₃ (5) 132.61 155–156 Research intermediate
2-(Chloromethyl)-5-methylthiophene C₆H₇ClS -CH₂Cl (2), -CH₃ (5) 146.64 83–84 (14 Torr) Organic synthesis
5-Chloro-3-[2-(5-chloro-2-methylthien-3-yl)cyclopent-1-en-1-yl]-2-methylthiophene C₁₅H₁₄Cl₂S₂ Complex substituents 329.30 Not reported Specialty chemicals

*Inferred properties based on analogs.

Key Observations:
  • Boiling Points : 2-Chloro-5-methylthiophene has a higher boiling point (155–156°C) than 2-(Chloromethyl)-5-methylthiophene (83–84°C at reduced pressure), reflecting differences in molecular weight and polarity .

Commercial Availability and Cost

  • 2-(Chloromethyl)-5-methylthiophene : Priced at $65–$2,508 per gram depending on quantity and supplier, indicating high production costs .
  • 2-Chloro-5-methylthiophene : Available in bulk for research and production, with costs influenced by purification requirements .

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing 2-(dichloromethyl)-5-methylthiophene, and how can purity be maximized?

A: Synthesis typically involves chlorination of methyl-substituted thiophene precursors under controlled conditions. Key parameters include:

  • Solvent selection : Dichloromethane or acetonitrile are preferred for solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at low temperatures (−10 to −5°C) to minimize side products, followed by gradual warming to room temperature .
  • Catalyst use : Palladium catalysts (e.g., in Suzuki-Miyaura couplings) improve yield in cross-coupling reactions for functionalized thiophenes .
    For purification, distillation under reduced pressure or column chromatography is recommended. Full characterization via NMR (1H/13C), IR , and HR-ESI-MS is critical to confirm structure and purity .

Advanced Synthesis: Handling Byproducts and Reaction Optimization

Q. Q: How can researchers address low yields or byproduct formation during dichloromethylation of thiophene derivatives?

A: Common challenges include incomplete chlorination and competing side reactions. Strategies:

  • Reagent stoichiometry : Excess chlorinating agents (e.g., SOCl₂) ensure complete substitution, but require careful quenching to avoid over-chlorination .
  • Byproduct analysis : Use GC-MS or HPLC to identify impurities (e.g., sulfoxides or sulfones from oxidation) . Adjust reaction time or solvent polarity to suppress undesired pathways.
  • Catalyst optimization : Palladium/ligand systems (e.g., Pd(PPh₃)₄) enhance regioselectivity in cross-couplings, reducing byproducts .

Structural and Functional Group Analysis

Q. Q: What spectroscopic techniques are most reliable for distinguishing the dichloromethyl group in 5-methylthiophene derivatives?

A: Key techniques:

  • 1H NMR : The dichloromethyl group (CHCl₂) appears as a singlet near δ 5.5–6.0 ppm, distinct from methyl or aromatic protons .
  • 13C NMR : The dichloromethyl carbon resonates at ~80–85 ppm, while methyl groups on thiophene appear at ~20–25 ppm .
  • IR spectroscopy : C-Cl stretches in the dichloromethyl group are observed at 600–800 cm⁻¹ .

Advanced Mechanistic Studies

Q. Q: What is the proposed mechanism for dichloromethyl group introduction in thiophene derivatives?

A: Two pathways are documented:

Electrophilic substitution : Chlorinating agents (e.g., Cl₂ or SOCl₂) react with methylthiophene via an electrophilic aromatic substitution mechanism, favoring the 2-position due to steric and electronic effects .

Radical pathways : Under UV light, chlorine radicals abstract hydrogen from the methyl group, followed by recombination with Cl₂ to form the dichloromethyl moiety .
Mechanistic studies should combine kinetic isotope effects and DFT calculations to validate intermediates.

Data Contradictions in Biological Activity

Q. Q: How should researchers reconcile conflicting reports on the bioactivity of dichloromethyl-thiophene derivatives?

A: Discrepancies often arise from:

  • Structural variations : Minor changes (e.g., substituent position) drastically alter bioactivity. For example, 2-(dichloromethyl)pyrazolo-triazines show anticancer activity, while analogs without the dichloromethyl group are inactive .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or dosage (µM vs. nM) affect results. Standardize protocols using NCI-60 panels or MTT assays .
  • Purity thresholds : Impurities ≥5% can skew bioactivity data. Validate compound purity via HPLC-DAD before testing .

Material Science Applications

Q. Q: How can this compound be utilized in electronic materials?

A: The dichloromethyl group enhances electron-withdrawing properties, making it useful in:

  • Conductive polymers : Incorporate into polythiophene backbones via electropolymerization to tune bandgaps .
  • Organic semiconductors : Functionalize with electron-deficient moieties (e.g., sulfonyl chlorides) to improve charge transport in OFETs .
    Characterize electronic properties using UV-Vis spectroscopy (for bandgap) and cyclic voltammetry (for HOMO/LUMO levels).

Pharmacological Potential and Target Identification

Q. Q: What methodologies are recommended for identifying biological targets of dichloromethyl-thiophene derivatives?

A:

  • Molecular docking : Screen against protein databases (e.g., PDB) to predict binding to enzymes like kinases or cytochrome P450 .
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity to purified targets (e.g., EGFR or tubulin) .
  • CRISPR-Cas9 knockouts : Validate target relevance by assessing compound efficacy in gene-edited cell lines .

Stability and Degradation Studies

Q. Q: How does the dichloromethyl group influence the hydrolytic stability of thiophene derivatives?

A: The dichloromethyl group is susceptible to hydrolysis under basic or aqueous conditions, forming carboxylic acids or alcohols. Stability studies should:

  • Monitor degradation via HPLC at pH 7.4 (simulated physiological conditions) .
  • Use TGA/DSC to assess thermal stability, as Cl⁻ release may occur above 150°C .
  • Stabilize compounds by derivatizing with protective groups (e.g., esters) .

Environmental and Safety Considerations

Q. Q: What precautions are critical when handling dichloromethyl-thiophene derivatives in the lab?

A:

  • Ventilation : Use fume hoods to avoid inhalation of HCl gas released during synthesis .
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles; avoid contact with skin (potential irritants) .
  • Waste disposal : Neutralize chlorinated byproducts with NaOH before disposal .

Comparative Analysis with Analogues

Q. Q: How do the properties of this compound compare to its fluorinated or brominated analogs?

A:

  • Electron-withdrawing strength : Cl < Br < F. Fluorinated analogs exhibit stronger electron withdrawal, enhancing reactivity in cross-couplings .
  • Bioactivity : Brominated derivatives often show higher cytotoxicity due to increased lipophilicity .
  • Synthetic accessibility : Fluorination requires specialized reagents (e.g., Selectfluor), whereas chlorination is more straightforward .

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